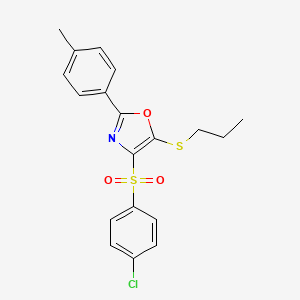![molecular formula C9H13F2N3O3 B2760127 Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-49-9](/img/structure/B2760127.png)
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate, also known as DFE-MPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme diacylglycerol lipase alpha (DAGLα), which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Mechanism of Action
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate works by inhibiting the enzyme diacylglycerol lipase alpha (DAGLα), which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLα, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate reduces the levels of 2-AG, which in turn affects the activity of the endocannabinoid system. The exact mechanism of action of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate is still being studied, but it is believed to involve the binding of the compound to the active site of DAGLα.
Biochemical and Physiological Effects:
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has been shown to have several biochemical and physiological effects. In animal studies, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has been shown to reduce anxiety-like behavior, improve memory, and reduce pain sensitivity. The compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has been shown to reduce the levels of 2-AG in various tissues, including the brain, liver, and adipose tissue.
Advantages and Limitations for Lab Experiments
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has several advantages for use in lab experiments. It is a potent and selective inhibitor of DAGLα, which makes it a valuable tool for studying the endocannabinoid system. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate in lab experiments. The compound has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. In addition, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate. One area of interest is the role of the endocannabinoid system in various diseases and disorders, such as anxiety, depression, and pain. Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate could be used to study the effects of reducing 2-AG levels in these conditions. Another area of interest is the development of more potent and selective inhibitors of DAGLα, which could be used to further elucidate the role of the endocannabinoid system in health and disease. Finally, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate could be used in combination with other compounds to study the interactions between the endocannabinoid system and other signaling pathways.
Synthesis Methods
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate can be synthesized by reacting 3-(2,2-difluoroethoxy)-1-methylpyrazole-4-carboxylic acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate. The synthesis method has been described in detail in several scientific papers and is considered to be efficient and reproducible.
Scientific Research Applications
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has been used extensively in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. The compound has been shown to be a potent and selective inhibitor of DAGLα, which is responsible for the synthesis of the endocannabinoid 2-AG. By inhibiting DAGLα, Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate reduces the levels of 2-AG, which in turn affects the activity of the endocannabinoid system.
properties
IUPAC Name |
methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O3/c1-14-4-6(12-3-8(15)16-2)9(13-14)17-5-7(10)11/h4,7,12H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCBUCSLWGSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2760050.png)







![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)
